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Compound of Interest

Compound Name: 7rh

Cat. No.: B607014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Discoidin Domain Receptor

1 (DDR1) inhibitor, 7rh, and its application in combination with other kinase inhibitors for cancer

therapy. Detailed protocols for key experimental assays are provided to facilitate the design

and execution of similar research studies.

Introduction to 7rh
7rh is a potent and selective small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1),

a receptor tyrosine kinase that is activated by collagen.[1] Dysregulation of DDR1 has been

implicated in the progression of various cancers, including nasopharyngeal carcinoma (NPC),

by promoting tumor cell proliferation, migration, and survival.[1][2] 7rh exhibits high selectivity

for DDR1, with an IC50 of 6.8 nM, and lower activity against DDR2, Bcr-Abl, and c-Kit. Its oral

bioavailability makes it a promising candidate for clinical development.

Combination Therapy: 7rh and Dasatinib in
Nasopharyngeal Carcinoma
A key therapeutic strategy in oncology is the use of combination therapies to overcome drug

resistance and enhance treatment efficacy. A study by Lu et al. (2016) investigated the

combination of 7rh with dasatinib, a SRC family kinase (SFK) inhibitor, in nasopharyngeal

carcinoma (NPC) cells.[1] The rationale for this combination is based on the observation that
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while 7rh effectively inhibits DDR1 and its downstream signaling, it can also lead to the

activation of pro-survival pathways, such as the PI3K/AKT pathway, through SRC activation.[1]

Dasatinib, by inhibiting SRC, can counteract this resistance mechanism.

Data Presentation
The following tables summarize the quantitative data from the study by Lu et al. (2016),

demonstrating the in vitro and in vivo efficacy of 7rh alone and in combination with dasatinib.

Table 1: In Vitro Cytotoxicity of 7rh in Nasopharyngeal Carcinoma Cell Lines[1]

Cell Line IC50 of 7rh (µmol/L)

CNE2 1.97

HONE1 3.71

CNE1 2.06

SUNE1 3.95

Table 2: Effect of 7rh and Dasatinib on Apoptosis in CNE2 Cells[1]

Treatment Percentage of Apoptotic Cells (%)

Control 5.2 ± 0.8

7rh (4 µmol/L) 15.8 ± 1.5

Dasatinib (100 nmol/L) 12.1 ± 1.2

7rh + Dasatinib 35.6 ± 2.1

Table 3: In Vivo Tumor Growth Inhibition in a CNE2 Xenograft Model[1]
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Treatment Group
Average Tumor Volume
(mm³) at Day 21

Tumor Growth Inhibition
(%)

Vehicle Control 1520 ± 150 -

7rh (50 mg/kg) 850 ± 110 44.1

Dasatinib (10 mg/kg) 980 ± 120 35.5

7rh + Dasatinib 320 ± 60 78.9

Signaling Pathways
The combination of 7rh and dasatinib targets multiple signaling pathways involved in cancer

cell proliferation, survival, and migration.
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Caption: Signaling pathways targeted by 7rh and dasatinib.
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The following are detailed protocols for the key experiments cited in the study of 7rh and

dasatinib combination therapy.

Experimental Workflow

In Vitro Studies

In Vivo Studies

NPC Cell Culture
(CNE1, CNE2, HONE1, SUNE1)

MTT Assay
(Cell Viability)

Apoptosis Assay
(Flow Cytometry)

Western Blotting
(Signaling Proteins)

Cell Adhesion Assay

CNE2 Xenograft Model
in Nude Mice

Treatment with 7rh,
Dasatinib, or Combination Tumor Volume Measurement

Click to download full resolution via product page

Caption: Workflow for evaluating 7rh and dasatinib combination.

Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of 7rh and dasatinib on NPC cells.[1][3]

Materials:

Nasopharyngeal carcinoma (NPC) cell lines (e.g., CNE2, HONE1, CNE1, SUNE1)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)
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7rh and dasatinib stock solutions (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture

medium.

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Treat the cells with various concentrations of 7rh, dasatinib, or the combination for 72 hours.

Include a vehicle control (DMSO).

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Assay (Flow Cytometry)
This protocol is for quantifying apoptosis in NPC cells treated with 7rh and dasatinib using

Annexin V and Propidium Iodide (PI) staining.[1][4]

Materials:

NPC cells
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7rh and dasatinib

Annexin V-FITC Apoptosis Detection Kit

Binding Buffer

Propidium Iodide (PI)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with 7rh, dasatinib, or the combination for 48 hours.

Harvest the cells by trypsinization and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Western Blotting
This protocol is for analyzing the expression and phosphorylation of proteins in key signaling

pathways.[1]

Materials:

NPC cells

7rh and dasatinib

Lysis buffer with protease and phosphatase inhibitors
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Primary antibodies (e.g., anti-DDR1, anti-p-DDR1, anti-SRC, anti-p-SRC, anti-AKT, anti-p-

AKT, anti-ERK, anti-p-ERK, anti-STAT3, anti-p-STAT3, anti-β-actin)

HRP-conjugated secondary antibodies

ECL detection reagent

SDS-PAGE gels and blotting apparatus

Procedure:

Treat cells with 7rh, dasatinib, or the combination for the desired time.

Lyse the cells in lysis buffer and determine the protein concentration.

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL detection system.

Cell Adhesion Assay
This protocol is to assess the effect of 7rh on the adhesion of NPC cells.[1][5]

Materials:

NPC cells

7rh

Fibronectin-coated 96-well plates

Serum-free medium
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Crystal violet solution

Procedure:

Pre-treat NPC cells with 7rh for 24 hours.

Seed the treated cells onto fibronectin-coated 96-well plates in serum-free medium.

Incubate for 1 hour to allow for cell adhesion.

Gently wash the plates with PBS to remove non-adherent cells.

Fix the adherent cells with methanol and stain with crystal violet.

Solubilize the stain with a solubilization buffer and measure the absorbance at 570 nm.

In Vivo Tumor Xenograft Model
This protocol describes the evaluation of the antitumor effects of 7rh and dasatinib in a mouse

model.[1][6]

Materials:

BALB/c nude mice

CNE2 NPC cells

7rh and dasatinib formulations for oral gavage

Calipers

Procedure:

Subcutaneously inject 5 x 10⁶ CNE2 cells into the flank of each mouse.

When the tumors reach a volume of approximately 100 mm³, randomize the mice into

treatment groups (vehicle, 7rh, dasatinib, 7rh + dasatinib).

Administer the treatments daily by oral gavage.
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Measure the tumor volume with calipers every 3 days.

After 21 days, euthanize the mice and excise the tumors for further analysis.

Conclusion
The combination of the DDR1 inhibitor 7rh with the SRC inhibitor dasatinib represents a

promising therapeutic strategy for nasopharyngeal carcinoma. The provided data and protocols

offer a framework for researchers to further investigate this and other kinase inhibitor

combinations in various cancer models. Careful consideration of the underlying signaling

pathways and the use of robust experimental methodologies are crucial for the successful

development of novel combination therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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